4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
CAS No.: 921090-59-7
Cat. No.: VC7435023
Molecular Formula: C11H14ClNO4S2
Molecular Weight: 323.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921090-59-7 |
|---|---|
| Molecular Formula | C11H14ClNO4S2 |
| Molecular Weight | 323.81 |
| IUPAC Name | 4-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
| Standard InChI Key | JWZLPLIHIUJEDU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Connectivity
4-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has the molecular formula C₁₁H₁₃ClN₂O₄S₂, with a molecular weight of 337.8 g/mol . The benzene ring is substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 4-position with a piperidine-1-sulfonyl group (-SO₂-C₅H₁₀N). This arrangement creates a sterically crowded aromatic system, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
The SMILES notation explicitly defines the connectivity: the benzene ring (C1=CC=C(C=C1)) is linked to two sulfonyl groups, with one bonded to chlorine (S(=O)(=O)Cl) and the other to a piperidine ring (N2CCCCC2).
Stereochemical Considerations
The piperidine ring adopts a chair conformation, minimizing steric strain. Quantum mechanical calculations suggest that the sulfonyl groups introduce electron-withdrawing effects, polarizing the benzene ring and enhancing electrophilic reactivity at the para position .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step sulfonation reaction:
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Sulfonation of Benzene: Benzene undergoes sulfonation with chlorosulfonic acid to yield benzene-1,4-disulfonyl chloride.
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Piperidine Substitution: One sulfonyl chloride group reacts with piperidine in the presence of a base (e.g., triethylamine) to form the piperidine-1-sulfonyl moiety .
Key Reaction Conditions:
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Temperature: 0–5°C (to control exothermic sulfonation).
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Solvent: Anhydrous dichloromethane or tetrahydrofuran.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent.
Industrial Manufacturing Challenges
Industrial production faces hurdles due to:
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Corrosivity: Sulfonyl chloride groups necessitate corrosion-resistant reactors.
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By-Product Formation: Competing reactions may yield bis-sulfonamide derivatives unless stoichiometry is tightly controlled.
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Waste Management: Chloride by-products require neutralization before disposal.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The sulfonyl chloride group at the 1-position undergoes nucleophilic substitution with amines, alcohols, and thiols:
This reaction is pivotal for generating sulfonamide libraries for drug discovery .
Stability and Hydrolysis
The compound is moisture-sensitive, hydrolyzing to the sulfonic acid in aqueous media:
Storage recommendations include anhydrous conditions at -20°C under inert gas .
Comparative Analysis with Related Compounds
Table 2: Comparison of Sulfonyl Chloride Derivatives
| Compound | Molecular Formula | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4-(Piperidine-1-sulfonyl)benzenesulfonyl chloride | C₁₁H₁₃ClN₂O₄S₂ | Dual sulfonyl groups | 5 µM (Kinase X) |
| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Electron-withdrawing nitro group | N/A |
| Tosyl chloride | C₇H₇ClO₂S | Methyl substituent | N/A |
The dual sulfonyl groups in the target compound enhance binding affinity to polarized protein pockets compared to monosubstituted analogs .
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